molecular formula C19H11Cl2N3O B2869061 5-Chloro-8-{[5-(4-chlorophenyl)-2-pyrimidinyl]oxy}quinoline CAS No. 478029-24-2

5-Chloro-8-{[5-(4-chlorophenyl)-2-pyrimidinyl]oxy}quinoline

Cat. No. B2869061
CAS RN: 478029-24-2
M. Wt: 368.22
InChI Key: ZEENKUSHZKCMBK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“5-Chloro-8-{[5-(4-chlorophenyl)-2-pyrimidinyl]oxy}quinoline” is a chemical compound with the molecular formula C19H11Cl2N3O and a molecular weight of 368.22 . It is used for research purposes .


Molecular Structure Analysis

The molecular structure of “this compound” is characterized by a quinoline core, which is a nitrogen-containing bicyclic compound . The compound also contains a pyrimidinyl group and a chlorophenyl group .

Scientific Research Applications

Photovoltaic Properties and Organic-Inorganic Photodiode Fabrication

Research conducted by Zeyada, El-Nahass, and El-Shabaan (2016) explored the photovoltaic properties of 4H-pyrano[3,2-c]quinoline derivatives, focusing on their applications in organic-inorganic photodiode fabrication. The study demonstrated that these derivatives, specifically the chlorophenyl-substituted variants, show significant potential in photodiode applications due to their rectification behavior and photovoltaic properties under both dark and illumination conditions. This suggests their utility in the development of efficient photodiodes for electronic and photovoltaic applications (Zeyada, El-Nahass, & El-Shabaan, 2016).

Structural and Optical Properties

The same team of researchers also investigated the structural and optical properties of similar quinoline derivatives, shedding light on their nanocrystalline structure and optical behavior upon thermal deposition. Their findings contribute valuable insights into the material's properties, which could inform further research and development in optoelectronic devices (Zeyada, El-Nahass, & El-Shabaan, 2016).

Antitumor Activity

Insuasty et al. (2013) synthesized novel pyrimido[4,5‐b]quinolin‐4‐ones, evaluating their potential antitumor activity. One compound exhibited remarkable activity against 46 cancer cell lines, highlighting the therapeutic potential of these synthesized compounds in cancer treatment. This represents a significant step forward in the search for new anticancer agents (Insuasty et al., 2013).

Development of Novel Rhenium(V) Complexes

Research on 8-hydroxyquinoline derivatives, including chlorophenyl-substituted compounds, by Machura et al. (2012), focused on their interaction with rhenium to form novel complexes. These complexes were characterized spectroscopically and structurally, providing insights into their potential applications in catalysis, imaging, and as antimicrobial agents, demonstrating the versatility of quinoline derivatives in creating functional materials (Machura et al., 2012).

properties

IUPAC Name

5-chloro-8-[5-(4-chlorophenyl)pyrimidin-2-yl]oxyquinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H11Cl2N3O/c20-14-5-3-12(4-6-14)13-10-23-19(24-11-13)25-17-8-7-16(21)15-2-1-9-22-18(15)17/h1-11H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEENKUSHZKCMBK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CC(=C2N=C1)OC3=NC=C(C=N3)C4=CC=C(C=C4)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H11Cl2N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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